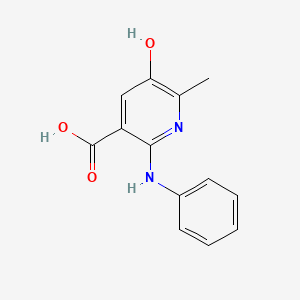![molecular formula C12H14N6 B14589245 N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine CAS No. 61148-28-5](/img/structure/B14589245.png)
N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of tetrazoloquinoxalines This compound is characterized by a tetrazole ring fused to a quinoxaline core, with diethylamine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diaminoquinoxaline with diethylamine and sodium azide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Eco-friendly catalysts and solvents are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The diethylamine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The tetrazole ring and quinoxaline core play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrazoloquinoxaline: Shares the tetrazole-quinoxaline core but lacks the diethylamine substituents.
Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione and quinoxaline-6-carboxylic acid have similar core structures but different functional groups.
Uniqueness
N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamine group enhances its solubility and reactivity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
61148-28-5 |
|---|---|
Formule moléculaire |
C12H14N6 |
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
N,N-diethyltetrazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C12H14N6/c1-3-17(4-2)11-12-14-15-16-18(12)10-8-6-5-7-9(10)13-11/h5-8H,3-4H2,1-2H3 |
Clé InChI |
SLNVGRWSBBEDFX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC2=CC=CC=C2N3C1=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)





![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)
phosphanium bromide](/img/structure/B14589230.png)






